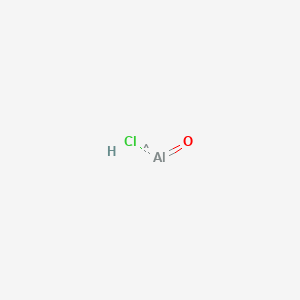
Aluminum chloride oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aluminum chloride oxide, also known as aluminum oxychloride, is an inorganic compound with the chemical formula AlClO. It typically appears as a colorless crystalline solid or white powder and is soluble in water and some organic solvents. This compound is widely used in various industrial and chemical applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions: Aluminum chloride oxide can be synthesized through several methods. One common method involves the reaction of aluminum chloride with aluminum oxide at high temperatures. Another method includes the reaction of aluminum chloride with oxygen or air. The reaction conditions typically involve temperatures ranging from 400°C to 1000°C to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, this compound is often produced by the chlorination of aluminum oxide. This process involves the reaction of aluminum oxide with chlorine gas in the presence of a reducing agent, such as carbon, at elevated temperatures. The resulting this compound is then purified and collected.
化学反应分析
Types of Reactions: Aluminum chloride oxide undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminum oxide and chlorine gas.
Reduction: Can be reduced by hydrogen to form aluminum chloride and water.
Substitution: Reacts with water to form aluminum hydroxide and hydrochloric acid.
Common Reagents and Conditions:
Oxidation: Requires oxygen or air and high temperatures (above 500°C).
Reduction: Involves hydrogen gas and temperatures around 300°C to 500°C.
Substitution: Occurs readily at room temperature in the presence of water.
Major Products Formed:
Oxidation: Aluminum oxide (Al2O3) and chlorine gas (Cl2).
Reduction: Aluminum chloride (AlCl3) and water (H2O).
Substitution: Aluminum hydroxide (Al(OH)3) and hydrochloric acid (HCl).
科学研究应用
Aluminum chloride oxide has numerous applications in scientific research and industry:
Chemistry: Used as a catalyst in organic synthesis, particularly in Friedel-Crafts reactions.
Biology: Employed in the preparation of various biological compounds and as a reagent in biochemical assays.
Medicine: Utilized in the formulation of certain pharmaceuticals and as an antiperspirant in topical applications.
Industry: Applied in the production of rubber, fragrances, and pesticides. It also serves as a dehydrating agent and desiccant due to its strong hygroscopic properties.
作用机制
The mechanism by which aluminum chloride oxide exerts its effects involves its ability to act as a Lewis acid. It can accept electron pairs from other molecules, facilitating various chemical reactions. In biological systems, it can interact with mucopolysaccharides and epithelial cells, leading to the formation of plugs that block sweat ducts, thereby reducing perspiration.
相似化合物的比较
Aluminum chloride (AlCl3): A common Lewis acid used in organic synthesis.
Aluminum oxide (Al2O3): An amphoteric oxide with applications in catalysis and materials science.
Aluminum hydroxide (Al(OH)3): Used as an antacid and in water purification.
Uniqueness: Aluminum chloride oxide is unique due to its dual properties of aluminum chloride and aluminum oxide. It combines the reactivity of aluminum chloride with the stability of aluminum oxide, making it a versatile compound in various applications. Its ability to act as both a Lewis acid and a dehydrating agent further enhances its utility in chemical and industrial processes.
属性
CAS 编号 |
13596-11-7 |
|---|---|
分子式 |
AlClO |
分子量 |
78.43 g/mol |
IUPAC 名称 |
aluminum;oxygen(2-);chloride |
InChI |
InChI=1S/Al.ClH.O/h;1H;/q+3;;-2/p-1 |
InChI 键 |
GCSPEDBBNOCYOD-UHFFFAOYSA-M |
SMILES |
O=[Al].Cl |
规范 SMILES |
[O-2].[Al+3].[Cl-] |
Key on ui other cas no. |
13596-11-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















